molecular formula C9H17NO3S B2515123 N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide CAS No. 2167060-39-9

N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide

Cat. No.: B2515123
CAS No.: 2167060-39-9
M. Wt: 219.3
InChI Key: IOGQDUQVZPMXEF-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide is a chemical compound with the molecular formula C9H17NO3S and a molecular weight of 219.3 g/mol . This compound features a cyclopropane ring, an oxirane (epoxide) group, and a sulfonamide functional group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide typically involves multiple steps. One common synthetic route includes the reaction of tert-butylamine with cyclopropane-1-sulfonyl chloride to form N-tert-butylcyclopropane-1-sulfonamide. This intermediate is then reacted with an epoxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to introduce the oxirane ring .

Chemical Reactions Analysis

N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols or other oxidized products.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions, forming a variety of products depending on the nucleophile used.

Common reagents for these reactions include m-CPBA for epoxidation, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles like amines or alcohols for substitution reactions .

Scientific Research Applications

N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide involves its reactive functional groups. The oxirane ring can interact with nucleophiles, leading to ring-opening reactions that modify biological molecules. The sulfonamide group can form hydrogen bonds and interact with various molecular targets, influencing biological pathways .

Comparison with Similar Compounds

Similar compounds to N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide include:

Properties

IUPAC Name

N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S/c1-8(2,3)10-14(11,12)9(4-5-9)7-6-13-7/h7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGQDUQVZPMXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1(CC1)C2CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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